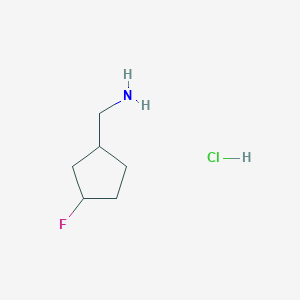
(3-Fluorocyclopentyl)methanamine hydrochloride
Übersicht
Beschreibung
“(3-Fluorocyclopentyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1956377-30-2 . It has a molecular weight of 153.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 20 bonds, including 8 non-H bonds, 1 rotatable bond, 1 five-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 153.63 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
(3-Fluorocyclopentyl)methanamine hydrochloride and its derivatives are involved in various chemical syntheses and reactions, contributing to the development of compounds with potential biological activities. For example, derivatives containing a 1-phenylcyclopentylmethylamino group have shown a broad spectrum of biological activities, leading to the synthesis of new derivatives with potential applications in medicinal chemistry (A. A. Aghekyan, G. Panosyan, & É. A. Markaryan, 2013). Furthermore, the compound's derivatives have been explored for their inhibitory properties against enzymes like MAO-B, suggesting their potential as anti-Parkinsonian agents (C. Danzin, J. Collard, P. Marchal, & D. Schirlin, 1989).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving derivatives of (3-Fluorocyclopentyl)methanamine have been synthesized and investigated for their photocytotoxic properties, demonstrating potential applications in cellular imaging and as therapeutic agents in light-based treatments for various diseases, including cancer. These complexes have shown unprecedented photocytotoxicity under red light, highlighting their potential in medical research and therapy (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, & A. Chakravarty, 2014).
Advanced Material Synthesis
The compound and its related structures have been utilized in the synthesis of advanced materials, such as in the preparation of highly optically active α-aryl 3-indolyl-methanamines through rhodium-catalyzed asymmetric arylation. This showcases the compound's role in the development of materials with specific optical properties, which could be valuable in various industrial and research applications (Hong-yu Yang & Ming‐Hua Xu, 2010).
Drug-Protein Interaction Studies
The interaction of tetracycline with proteins, using tryptophan residues as intrinsic fluorophores, provides insights into the structure-function relationship and the mechanism of action of drugs. This research can guide the design of target-oriented drugs, enhancing the development of new therapeutic agents (Uttam Anand, Chandrima Jash, Ravi Kiran Boddepalli, A. Shrivastava, & S. Mukherjee, 2011).
Safety and Hazards
The safety information for “(3-Fluorocyclopentyl)methanamine hydrochloride” indicates that it has the GHS07 pictogram. The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(3-fluorocyclopentyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-6-2-1-5(3-6)4-8;/h5-6H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILACKEWFKWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




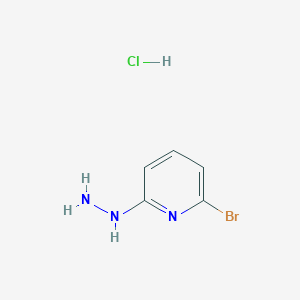
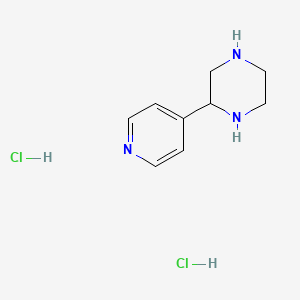
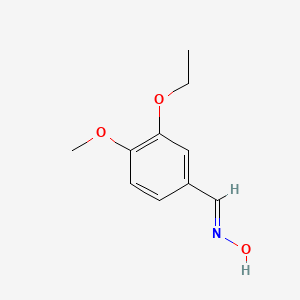
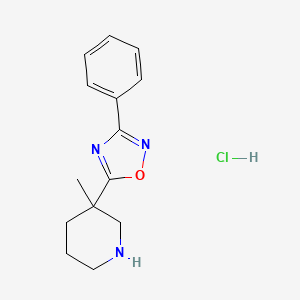
![Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride](/img/structure/B3113487.png)
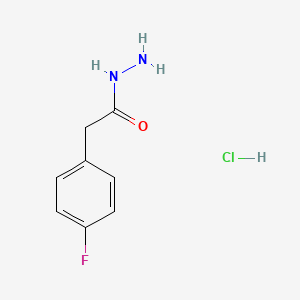
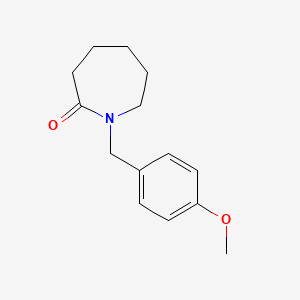

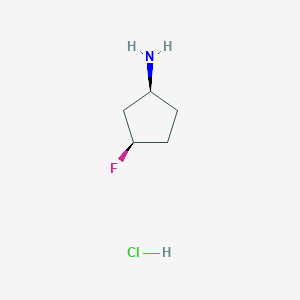
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)
